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Compound of Interest

Compound Name: Formyl fluoride

Cat. No.: B8784065

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of spectroscopic data for formyl fluoride (HFCO)
and its common isotopologues. The information presented is crucial for researchers in various
fields, including molecular spectroscopy, atmospheric science, and drug development, where
understanding molecular structure and dynamics at the isotopic level is paramount.

Data Presentation: A Side-by-Side Look at
Spectroscopic Constants

The following tables summarize the key spectroscopic data for formyl fluoride and its
isotopologues based on experimental studies. Isotopic substitution leads to predictable
changes in the moments of inertia and, consequently, the rotational constants of a molecule.
These shifts provide valuable information for the precise determination of molecular structures.
Similarly, changes in vibrational frequencies upon isotopic substitution can elucidate the nature
of the vibrational modes.

Rotational Constants

The effective rotational constants (A, B, and C) for the ground vibrational state of formyl
fluoride and its isotopologues have been determined with high precision using microwave
spectroscopy. These constants are inversely proportional to the principal moments of inertia of
the molecule.
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Isotopologue A (MHz) B (MHz) C (MHz) Reference
HFCO 91153.6 11760.0 10396.8 [1]
DFCO 65090.1 11761.7 9941.7 [1]
H3CFO 88475.3 11755.2 10357.3 [1]

Data not

available in the
HFC80 ]

provided search

results.

Data not

available in the
D13CFO

provided search

results.

Vibrational Frequencies

The fundamental vibrational frequencies of formyl fluoride and its deuterated isotopologue
have been assigned through infrared spectroscopy. These frequencies correspond to the
different normal modes of vibration of the molecule.

Vibrational Mode Description HFCO (cm™)[2] DFCO (cm™)[3]
\1 CH Stretch 2981 2260

V2 CO Stretch 1837 1795

V3 CH Bend 1342 966

Va CF Stretch 1065 1025

Vs FCO Bend 663 658

Ve CH out-of-plane bend 1011 774

Note: The vibrational frequencies for DFCO are from gaseous phase measurements and may
differ slightly from solid-phase measurements also reported in the same study.[3]
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Experimental Protocols: Unveiling Molecular
Properties

The spectroscopic data presented in this guide were primarily obtained through microwave and
infrared spectroscopy.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to measure the rotational
transitions of molecules in the gas phase.[4] From the frequencies of these transitions, the
rotational constants and, subsequently, the precise molecular structure can be determined.

A typical experimental setup for microwave spectroscopy of formyl fluoride and its
isotopologues involves:

o Sample Preparation: Gaseous samples of the desired isotopologue are introduced into the
spectrometer at low pressure. For less abundant isotopologues like H3CFO, the spectrum is
often measured from a sample in its natural isotopic abundance (approximately 1.1%).[1]

e Microwave Radiation Source: A monochromatic microwave source, such as a klystron or a
backward-wave oscillator, is used to generate radiation that is swept over a range of
frequencies.

o Absorption Cell: The microwave radiation is passed through a waveguide absorption cell
containing the gas sample.

o Detection: A detector, such as a crystal diode, measures the intensity of the microwave
radiation that passes through the sample. When the frequency of the radiation matches the
energy difference between two rotational levels of the molecule, the molecules absorb the
radiation, resulting in a decrease in the detected signal.

o Stark Modulation (Optional but common): To improve the sensitivity and aid in the
assignment of rotational transitions, a static electric field (Stark field) is often applied across
the sample. This field splits the rotational energy levels, and by modulating this field and
using a phase-sensitive detector, the signal-to-noise ratio can be significantly enhanced.[1]
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Infrared Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it
undergoes vibrational transitions.[5] The resulting spectrum provides a "fingerprint” of the
molecule and allows for the identification of its functional groups and the determination of its
vibrational frequencies.

The experimental protocol for obtaining the infrared spectra of formyl fluoride isotopologues
typically includes:

o Sample Handling: The gaseous sample is contained in a gas cell with windows made of
materials transparent to infrared radiation, such as NaCl or KBr.[5] For studies of unstable
molecules like formyl fluoride, the cell may need to be cooled to prevent decomposition.[3]

« Infrared Source: A broadband infrared source, such as a Globar or Nernst glower, is used to
generate the infrared radiation.

« Interferometer (FTIR): Modern IR spectrometers are typically Fourier Transform Infrared
(FTIR) spectrometers. The IR radiation is passed through an interferometer (e.g., a
Michelson interferometer), which modulates the radiation.

o Sample Interaction: The modulated IR beam passes through the gas cell containing the
sample.

o Detector: A detector, such as a thermocouple or a bolometer, measures the intensity of the
transmitted radiation.

» Fourier Transform: The resulting interferogram (a plot of intensity versus optical path
difference) is then mathematically converted into an infrared spectrum (a plot of intensity
versus frequency or wavenumber) using a Fourier transform.

Visualization of the Spectroscopic Analysis
Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic
analysis of formyl fluoride isotopologues.
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Caption: Workflow for the comparative spectroscopic analysis of formyl fluoride
isotopologues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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